molecular formula C21H26O6 B1235508 Hexahydrocurcumin CAS No. 36062-05-2

Hexahydrocurcumin

Cat. No.: B1235508
CAS No.: 36062-05-2
M. Wt: 374.4 g/mol
InChI Key: RSAHICAPUYTWHW-UHFFFAOYSA-N
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Description

Hexahydrocurcumin is a hydrogenated derivative of curcumin, a major bioactive compound found in turmeric. It is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties. This compound is formed through the reduction of curcumin and is considered to have better stability and bioavailability compared to its parent compound .

Mechanism of Action

Target of Action

Hexahydrocurcumin (HHC), a major metabolite of curcumin, exhibits similar or more potent bioactivity than curcumin . It has been reported to interact with various molecular targets, including those involved in antioxidant, anti-inflammatory, and anti-hypertensive pathways . .

Mode of Action

HHC interacts with its targets to exert its therapeutic effects. For instance, it has been reported to elicit an anti-hypertensive effect through diverse signaling pathways . .

Biochemical Pathways

HHC has been reported to affect several biochemical pathways. For instance, it has been found to elicit anti-hypertensive effects through pathways mediated by Nrf2-ARE, NF-kB, NO/cGMP/PDE5/MMPs, RAAS/ACE, HAT/HDAC, G0/G1/apoptosis, CYP3A4, UCP2/PARP, VEGF/STAT/AXL/tyrosine kinase, and TGF-β/Smad . These pathways are involved in various biological processes, including inflammation, oxidative stress, and hypertension.

Pharmacokinetics

The pharmacokinetics of HHC, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability. HHC is a major metabolite of curcumin, formed through the reduction of curcumin . .

Result of Action

The molecular and cellular effects of HHC’s action are diverse. It has been reported to exhibit antioxidant, anti-inflammatory, antitumor, and cardiovascular protective properties . For instance, HHC has been found to attenuate oxidative stress, improve synaptic function, attenuate amyloidogenesis, reduce phosphorylated Tau expression, and improve cognitive performance .

Action Environment

The action, efficacy, and stability of HHC can be influenced by various environmental factors. For instance, the bioavailability of HHC can be affected by factors such as pH and temperature . .

Biochemical Analysis

Biochemical Properties

Hexahydrocurcumin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing their activity and thereby reducing oxidative stress . This compound also binds to and modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alleviate blood-brain barrier dysfunction in cerebral ischemia/reperfusion injury by regulating tight junction proteins and reducing brain edema formation . It also affects lipid metabolism in monocytes/macrophages by altering the expression of lipid transport genes . Furthermore, this compound has been reported to inhibit the proliferation and migration of vascular smooth muscle cells, thereby exerting cardiovascular protective effects .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways and interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the activity of COX-2, thereby reducing the production of pro-inflammatory mediators . This compound also modulates the NF-κB signaling pathway, leading to the downregulation of inflammatory cytokines . Additionally, it influences the expression of genes involved in antioxidant defense, such as those encoding SOD and catalase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade rapidly . Long-term exposure to this compound has been associated with sustained antioxidant and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that this compound maintains its bioactivity over extended periods, contributing to its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses generally leading to more pronounced pharmacological activities . For instance, in a study on memory impairment and amyloidogenesis in dexamethasone-treated mice, this compound was found to attenuate the levels of amyloid precursor protein and β-secretase mRNA in a dose-dependent manner . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including reduction and conjugation reactions. It is formed through the reduction of curcumin by endogenous reductases . Once formed, this compound can undergo further metabolism, including conjugation with glucuronide and sulfate . These metabolic pathways play a crucial role in determining the bioavailability and pharmacokinetics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Following administration, this compound is primarily excreted in bile as glucuronide and sulfate conjugates . The distribution of this compound within tissues is influenced by its interactions with cellular transporters and binding proteins, which affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including mitochondria, lysosomes, and peroxisomes . The localization of this compound to these organelles is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and exert its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydrocurcumin can be synthesized from curcumin through a hydrogenation process. The typical method involves dissolving curcumin in ethanol and hydrogenating it using palladium on charcoal as a catalyst. The reaction is carried out under a hydrogen atmosphere at room temperature. The resulting mixture is then subjected to silica column chromatography to separate this compound from other hydrogenated products .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar hydrogenation process but on a larger scale. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the process. The separation and purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexahydrocurcumin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the oxidation of this compound include various oxidative derivatives. The reduction of curcumin primarily yields this compound and other hydrogenated curcuminoids .

Scientific Research Applications

Hexahydrocurcumin has a wide range of scientific research applications:

Comparison with Similar Compounds

Hexahydrocurcumin is compared with other hydrogenated curcuminoids such as tetrahydrocurcumin and octahydrocurcumin:

    Tetrahydrocurcumin: Similar to this compound, it is a hydrogenated derivative of curcumin with potent antioxidant properties. this compound has better stability and bioavailability.

    Octahydrocurcumin: This compound is fully hydrogenated and has similar biological activities.

This compound stands out due to its unique combination of stability, bioavailability, and potent biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAHICAPUYTWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415731
Record name Hexahydrocurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36062-05-2
Record name Hexahydrocurcumin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36062-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocurcumin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydrocurcumin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)
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Record name HEXAHYDROCURCUMIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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